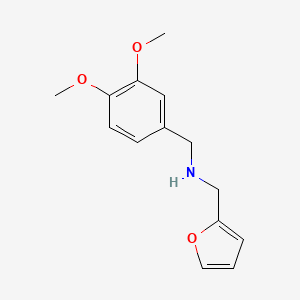

(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine, abbreviated as DMF-FA, is an organic compound that has been used in scientific research and laboratory experiments for its various biochemical and physiological effects. It is an aromatic amine, which is a compound that contains both an amine group and an aromatic ring. DMF-FA is known for its ability to act as a neurotransmitter, meaning that it can bind to specific receptors in the brain and regulate the activity of certain neural pathways. In addition, DMF-FA has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

One application area is in the synthesis of complex molecules. For instance, the three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran, catalyzed by iodine, leads to the formation of bis-benzoquinoline derivatives. This process illustrates the compound's utility in facilitating ring-opening reactions of furan, producing derivatives in moderate yields (Dong‐Sheng Chen et al., 2013).

Material Science

In material science, the compound is involved in creating novel materials. For example, novel benzoxazine monomers derived from bioresources, including furfurylamine (a bio-derived amine), have been synthesized for the production of functional polymers and optoelectronic materials. These efforts are driven by the desire for sustainable development and utilization of bioresources (W. Wattanathana et al., 2021).

Organic Chemistry

In organic chemistry, the compound's reactivity is exploited for the preparation of 3-substituted furans, demonstrating its utility in generating structures that have potential applications in the development of pharmaceuticals and agrochemicals (H. Kotake et al., 1977).

Polymer Science

Further applications are found in polymer science, where the synthesis and copolymerization of fully bio-based benzoxazines have been explored. These monomers, including those derived from furfurylamine, show potential in creating materials with desirable thermal and mechanical properties for a wide range of applications, highlighting the versatility of the compound in the development of new polymeric materials (CaiFei Wang et al., 2012).

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h3-8,15H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWLCPVYGDMKJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethoxy-benzyl)-furan-2-ylmethyl-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2664575.png)

![N-[3-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2664577.png)

![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)